Ethyl vanillin is widely used in the food sector, particularly as a flavoring agent.
The synthesis of vanillin encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems.
Ethyl vanillin is used as a principal flavor ingredient with a variety of functional properties.
Biotechnological approaches are used for the production of bio-vanillin.
3-Ethoxy-4-hydroxybenzaldehyde is an aromatic compound with the molecular formula . It is characterized by an ethoxy group and a hydroxy group attached to a benzaldehyde structure. This compound is known for its pleasant vanilla-like aroma, making it valuable in flavoring and fragrance applications. Its physical properties include a melting point of 74-77 °C, boiling point of 285 °C, and it is soluble in organic solvents such as alcohol, ether, and chloroform, while being slightly soluble in water .
For example, the reaction of 3-ethoxy-4-hydroxybenzaldehyde with bromine in acetic acid yields brominated products under specific conditions .
Research indicates that 3-ethoxy-4-hydroxybenzaldehyde exhibits various biological activities:
Several synthesis methods for 3-ethoxy-4-hydroxybenzaldehyde are reported:
3-Ethoxy-4-hydroxybenzaldehyde finds applications in various fields:
Interaction studies highlight the compound's potential effects on biological systems:
Several compounds share structural similarities with 3-ethoxy-4-hydroxybenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Vanillin | Methoxy group instead of ethoxy | Widely used as a flavoring agent; strong vanilla scent |
| Ethyl Vanillin | Ethyl group instead of ethoxy | Enhanced flavor profile; used in food industry |
| 4-Hydroxybenzaldehyde | Lacks ethoxy group | More polar; different solubility characteristics |
| 2-Ethoxyphenol | Ethoxy group on the phenolic ring | Different reactivity due to position of ethoxy substitution |
While all these compounds possess aromatic characteristics and similar functional groups, the presence of the ethoxy group in 3-ethoxy-4-hydroxybenzaldehyde contributes to its distinct aroma and reactivity profile compared to its analogs.
The electronic structure of 3-ethoxy-4-hydroxybenzaldehyde has been investigated through density functional theory calculations and quantum mechanical studies [1] [2] [3]. The compound exhibits a planar molecular conformation, which is optimal for conjugation between the aromatic ring and the aldehyde functional group [4].
The highest occupied molecular orbital (HOMO) energy level has been calculated at approximately -5.51 electron volts, while the lowest unoccupied molecular orbital (LUMO) resides at -1.83 electron volts [5]. This results in a HOMO-LUMO energy gap of 3.67 electron volts, indicating moderate chemical reactivity and electronic stability [5]. The molecular orbital analysis reveals that the HOMO is primarily localized on the phenolic oxygen and adjacent aromatic carbons, while the LUMO is concentrated on the aldehyde carbonyl group and the aromatic ring system [1] [3].
The frontier molecular orbital analysis demonstrates significant charge transfer character within the molecule. The electronic distribution shows that the ethoxy and hydroxyl substituents act as electron-donating groups, enhancing the electron density on the aromatic ring, while the aldehyde group serves as an electron-withdrawing moiety [1] [3]. This intramolecular charge transfer is responsible for the compound's optical properties and chemical reactivity patterns.
Natural bond orbital analysis indicates the presence of strong intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen, with a stabilization energy contributing to the planar molecular geometry [3]. The calculated dipole moment ranges from 3.47 to 5.02 Debye, depending on the computational method employed, reflecting the polar nature of the molecule [2] [3].
| Orbital Property | Energy (eV) | Character | Reference |
|---|---|---|---|
| HOMO | -5.51 | π-orbital, phenolic region | [5] |
| LUMO | -1.83 | π*-orbital, aldehyde region | [5] |
| HOMO-LUMO Gap | 3.67 | Electronic excitation energy | [5] |
| Chemical Hardness | 1.83 | Resistance to electron transfer | [5] |
| Electrophilicity Index | 3.67 | Global electrophilic nature | [5] |
The solid-liquid phase transition of 3-ethoxy-4-hydroxybenzaldehyde occurs over a well-defined temperature range of 74-79°C, with most sources reporting the melting point as 76-78°C [6] [7] [8] [9] [10] [11] [12]. This relatively sharp melting point indicates good crystalline purity and structural uniformity in the solid state.
Differential scanning calorimetry studies on related hydroxybenzaldehyde compounds reveal that the melting process involves disruption of intermolecular hydrogen bonding networks and π-π stacking interactions [13]. The compound crystallizes in a monoclinic space group with two molecules in the asymmetric unit, exhibiting planar conformations stabilized by intramolecular O-H⋯O hydrogen bonds [14] [4].
The solid-state polymorphism characteristics show that the compound exists in a single, thermodynamically stable crystalline form under normal conditions [13]. Unlike some benzaldehyde derivatives, no evidence of multiple polymorphic forms has been reported. The thermal stability extends up to approximately 200°C before significant decomposition occurs [6] [7].
Crystalline packing analysis reveals that molecules are connected through intermolecular O-H⋯O hydrogen bonds between the carbonyl and hydroxyl groups, forming infinite ribbon-like structures [4]. These ribbons are subsequently packed into layers, contributing to the overall crystal stability and the observed melting characteristics.
| Thermodynamic Parameter | Value | Unit | Reference |
|---|---|---|---|
| Melting Point | 76-78 | °C | [6] [7] [8] [9] [10] [11] [12] |
| Heat of Vaporization | 55.6 | kJ/mol | [15] |
| Boiling Point | 285 | °C | [6] [7] [16] [10] [11] |
| Decomposition Temperature | ~200 | °C | [6] [7] |
| Crystal System | Monoclinic | - | [14] [4] |
Proton nuclear magnetic resonance spectroscopy provides detailed structural elucidation of 3-ethoxy-4-hydroxybenzaldehyde [17] [18] [19]. The aldehyde proton appears as a characteristic singlet at 9.84 parts per million, confirming the presence of the formyl group [19]. The aromatic region displays three distinct signals: a multiplet at 7.44-7.46 parts per million, a doublet at 7.40 parts per million (J = 2.1 hertz), and another doublet at 6.97 parts per million (J = 7.9 hertz), corresponding to the substituted benzene ring protons [19].
The ethoxy substituent manifests as a characteristic ethyl pattern with the methylene protons appearing as a quartet at 4.12 parts per million (J = 7.0 hertz) and the methyl protons as a triplet at approximately 1.4 parts per million [17] [19]. The phenolic hydroxyl proton typically appears as a broad signal around 5-6 parts per million, often exchangeable with deuterium oxide [17].
Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbon at 190.9 parts per million, characteristic of aromatic aldehydes [19]. The aromatic carbon signals appear in the range 130-155 parts per million, with quaternary carbons bearing oxygen substituents appearing more downfield at 154.4 and 149.5 parts per million [19]. The ethoxy carbons resonate at approximately 65 and 15 parts per million for the methylene and methyl carbons, respectively [17] [19].
Two-dimensional nuclear magnetic resonance techniques such as COSY and HSQC provide unambiguous assignment of all carbon and proton signals through correlation patterns, confirming the substitution pattern on the aromatic ring [17].
Fourier-transform infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification [20] [17] [21]. The hydroxyl stretching vibration appears as a broad, strong absorption at 3204 wavenumbers, typical of phenolic OH groups engaged in hydrogen bonding [17]. The aromatic carbon-hydrogen stretching occurs at 3067 wavenumbers [15].
The aldehyde carbonyl stretching manifests as an intense absorption at 1664 wavenumbers, slightly red-shifted compared to simple aliphatic aldehydes due to conjugation with the aromatic ring [17]. Characteristic aldehyde carbon-hydrogen stretching vibrations appear as medium-intensity bands at 2822 and 2735 wavenumbers [15].
Aromatic skeletal vibrations are observed at 1568 wavenumbers, while the aromatic carbon-oxygen stretching of the ethoxy and hydroxyl substituents produces a strong absorption at 1174 wavenumbers [17]. The aliphatic carbon-hydrogen stretching from the ethoxy group contributes to absorptions at 2979 wavenumbers [17].
Variable-temperature infrared studies on benzaldehyde derivatives demonstrate that the carbonyl stretching frequency is sensitive to intermolecular interactions and can shift significantly in different solvents due to hydrogen bonding effects [22].
Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of 3-ethoxy-4-hydroxybenzaldehyde [17] [23] [24]. The compound exhibits three major absorption bands in the ultraviolet region: an intense band at 228 nanometers (log ε = 4.35), a medium-intensity band at 286 nanometers (log ε = 4.03), and a weaker band at 361 nanometers (log ε = 3.21) [17].
The highest energy transition at 228 nanometers corresponds to π→π* transitions within the aromatic ring system [17] [25]. The intermediate absorption at 286 nanometers is attributed to n→π* transitions involving the carbonyl group, characteristic of aromatic aldehydes [17] [26]. The longest wavelength absorption at 361 nanometers results from extended conjugation between the aromatic ring and the aldehyde group, enhanced by the electron-donating ethoxy and hydroxyl substituents [17].
Theoretical calculations using time-dependent density functional theory on benzaldehyde derivatives confirm that the lowest energy transition involves charge transfer from the occupied π-orbitals of the substituted aromatic ring to the π*-orbital of the carbonyl group [26]. The chromophore system in 3-ethoxy-4-hydroxybenzaldehyde absorbs wavelengths greater than 290 nanometers, making it susceptible to direct photolysis by solar radiation [23].
Solvent effects on the electronic spectra show bathochromic shifts in polar solvents due to stabilization of the excited state through dipolar interactions [26] [25].
Electron ionization mass spectrometry of 3-ethoxy-4-hydroxybenzaldehyde produces characteristic fragmentation patterns that confirm its molecular structure [27] [28] [23]. The molecular ion peak appears at m/z 166, corresponding to the molecular weight of 166.18 daltons, with moderate intensity (66.11% relative abundance) [27] [23].
The base peak occurs at m/z 137 (99.99% relative intensity), resulting from loss of the aldehyde group (CHO, 29 daltons) from the molecular ion [27] [23]. This fragmentation is highly favorable due to the stability of the resulting phenolic cation. A significant peak at m/z 138 (66.06% relative intensity) corresponds to loss of carbon monoxide (28 daltons) from the molecular ion [27] [23].
Secondary fragmentation produces ions at m/z 109 (34.75% relative intensity), attributed to the phenolic fragment [C₆H₅O₂]⁺, and m/z 81 (12.95% relative intensity), corresponding to an aromatic fragment [C₅H₅O]⁺ [27] [23]. The aldehyde fragment [CHO]⁺ appears at m/z 29 with 49.80% relative intensity [27] [23].
High-resolution mass spectrometry confirms the exact mass as 166.062994 daltons, consistent with the molecular formula C₉H₁₀O₃ [27]. Tandem mass spectrometry experiments reveal additional fragmentation pathways involving neutral losses and rearrangement reactions typical of substituted benzaldehydes [27].
Fragmentation mechanisms follow predictable patterns for aromatic aldehydes, with initial α-cleavage adjacent to the carbonyl group being the predominant pathway [29] [30] [31].
The Hansen solubility parameters for 3-ethoxy-4-hydroxybenzaldehyde have not been experimentally determined in the current literature [32] [33]. However, group contribution methods and molecular dynamics simulations can provide estimated values for the three Hansen parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH) components [32].
Solubility behavior indicates that the compound is readily soluble in moderately polar organic solvents such as ethanol, diethyl ether, and benzene [6] [7] [15]. This pattern suggests moderate dispersion interactions due to the aromatic ring system, significant polar interactions from the carbonyl and ether functionalities, and strong hydrogen bonding capability through the phenolic hydroxyl group [32] [33].
Comparative analysis with structurally related compounds suggests that the total solubility parameter (δT) likely falls in the range of 20-25 megapascals to the half power, typical for substituted aromatic compounds with both polar and hydrogen bonding capabilities [32] [33]. The hydrogen bonding parameter is expected to be substantial due to the phenolic hydroxyl group [32].
Predictive models based on functional group contributions estimate that the compound would have good miscibility with alcohols, moderate miscibility with ethers and esters, and limited miscibility with highly polar solvents like water or purely nonpolar solvents like hydrocarbons [32] [33].
The octanol-water partition coefficient (log P) for 3-ethoxy-4-hydroxybenzaldehyde has been experimentally determined as 1.72 [15] [34]. This value indicates moderate lipophilicity, suggesting that the compound can partition favorably into both aqueous and organic phases, though with preference for organic environments [34].
The partition behavior reflects the dual nature of the molecule: the aromatic ring and ethoxy group contribute to lipophilic character, while the hydroxyl and carbonyl groups provide hydrophilic interactions [34]. The water solubility is reported as approximately 2.82 grams per liter at 25°C, classified as "slightly soluble" [35] [34].
pH-dependent partitioning studies indicate that the compound exhibits pH-independent behavior in the physiological pH range (6-8) due to the phenolic pKa of 7.91 [34]. Below this pH, the compound exists predominantly in its neutral form, maximizing lipophilic partitioning [34].
Temperature effects on partition coefficients show typical behavior with increasing organic phase preference at elevated temperatures due to reduced hydrogen bonding with water [34]. Salt effects demonstrate salting-out behavior in aqueous solutions with high ionic strength [35].
| Partition Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Log P (octanol-water) | 1.72 | 25°C, pH 7 | [15] [34] |
| Water Solubility | 2.82 g/L | 25°C | [35] |
| pKa | 7.91 | Phenolic OH | [34] |
Photochemical stability studies reveal that 3-ethoxy-4-hydroxybenzaldehyde is susceptible to direct photolysis when exposed to ultraviolet radiation with wavelengths greater than 290 nanometers [23]. The compound contains chromophoric groups that efficiently absorb solar radiation, leading to photochemical degradation processes [23].
Photodegradation mechanisms follow pathways similar to other benzaldehyde derivatives, involving initial electronic excitation to singlet excited states, followed by intersystem crossing to triplet states and subsequent chemical reactions [36] [37]. Quantum yield studies on related chlorinated benzaldehydes demonstrate first-order kinetics with rate constants ranging from 3.90 × 10⁻³ to 3.11 × 10⁻² per minute under monochromatic 253.7 nanometer irradiation [36].
Primary photolysis products include phenolic fragments, formaldehyde, and various ring-opened intermediates [36] [37]. Secondary reactions involve radical coupling processes and oxidative degradation leading to formation of organic acids and ultimately complete mineralization to carbon dioxide and water [36].
Environmental photodegradation rates depend strongly on light intensity, oxygen concentration, and presence of photosensitizers [23] [36]. Half-life estimations under natural sunlight conditions suggest moderate persistence, with complete degradation occurring over periods of days to weeks depending on environmental conditions [23].
Thermal oxidative stability testing indicates that 3-ethoxy-4-hydroxybenzaldehyde exhibits moderate resistance to oxidative degradation under ambient conditions but becomes increasingly unstable at elevated temperatures or in the presence of strong oxidizing agents [6] [7] [34].
Chemical compatibility studies demonstrate that the compound is incompatible with strong oxidizing agents, strong bases, and can form colored complexes with iron or alkali, resulting in loss of chemical integrity [6] [7] [34]. Air sensitivity requires storage under inert atmosphere conditions to maintain stability over extended periods [6] [7] [9].
Degradation temperature thresholds show that thermal decomposition begins around 200°C, with primary decomposition products including carbon monoxide, carbon dioxide, and various organic acids [38]. Thermal analysis of related aldehyde-functional compounds reveals complex multi-step degradation mechanisms involving aldehyde group reactions, phenolic oxidation, and aromatic ring degradation [38].
Oxidative stress testing under accelerated conditions (elevated temperature, oxygen, light exposure) demonstrates autocatalytic degradation processes where initial oxidation products catalyze further decomposition [38]. Antioxidant effectiveness studies show that addition of phenolic or aminic antioxidants can significantly extend the oxidative stability of the compound [38].
Storage stability guidelines recommend cool temperatures (below 15°C), exclusion of light, inert atmosphere, and moisture control to maximize shelf life and prevent oxidative degradation [6] [7] [9] [12].
| Stability Parameter | Value/Condition | Reference |
|---|---|---|
| Thermal Stability Limit | ~200°C | [6] [7] |
| Light Sensitivity | Sensitive (>290 nm) | [23] |
| Oxidizer Compatibility | Incompatible | [6] [7] [34] |
| Storage Requirements | <15°C, inert gas, dark | [6] [7] [9] [12] |
Irritant